molecular formula C15H13BrO4 B14470684 9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 69150-33-0

9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B14470684
CAS No.: 69150-33-0
M. Wt: 337.16 g/mol
InChI Key: IDYRTLALBUSZFJ-UHFFFAOYSA-N
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Description

9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one is a synthetic organic compound that belongs to the class of furobenzopyran derivatives This compound is characterized by the presence of a bromobutoxy group attached to the furobenzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the furobenzopyran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromobutoxy Group Introduction: The bromobutoxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of the furobenzopyran core with 4-bromobutanol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromobutoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutoxy group can participate in binding interactions, while the furobenzopyran core may contribute to the overall stability and specificity of the compound. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Bromobutoxy)-3,4-dihydroquinoline-2(1H)-one: This compound shares a similar bromobutoxy group but has a different core structure.

    8-Methoxypsoralen:

Uniqueness

9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one is unique due to the specific combination of the bromobutoxy group and the furobenzopyran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

69150-33-0

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

IUPAC Name

9-(4-bromobutoxy)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C15H13BrO4/c16-6-1-2-7-18-15-13-11(5-8-19-13)9-10-3-4-12(17)20-14(10)15/h3-5,8-9H,1-2,6-7H2

InChI Key

IDYRTLALBUSZFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)OCCCCBr

Origin of Product

United States

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